2,3,4,6-Tetrafluorophenol

Description

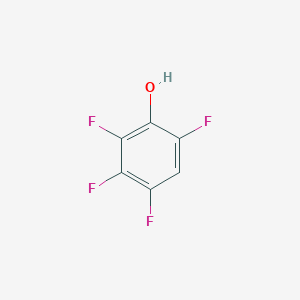

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrafluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKYBDRJPCSUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397386 | |

| Record name | 2,3,4,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60890-56-4 | |

| Record name | 2,3,4,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2,3,4,6 Tetrafluorophenol

General Phenolic Reactivity in a Tetrafluorinated Aromatic System

The reactivity of 2,3,4,6-tetrafluorophenol is significantly influenced by the presence of four fluorine atoms on the aromatic ring. These fluorine atoms exert strong electron-withdrawing effects, which in turn impact the acidity of the phenolic proton and the nucleophilicity of the phenoxide ion. The high electronegativity of fluorine leads to a decrease in electron density on the aromatic ring, making the phenolic proton more acidic compared to phenol (B47542) itself. quora.comyoutube.com This increased acidity is a result of the stabilization of the corresponding phenoxide ion through the inductive effect of the fluorine atoms. quora.com The negative charge on the oxygen atom is more effectively dispersed, leading to a more stable conjugate base and, consequently, a stronger acid. quora.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Phenols

Polyfluorinated aromatic compounds, including this compound, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. nist.govnih.gov In these reactions, a nucleophile replaces a leaving group, typically a fluoride (B91410) ion, on the aromatic ring. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups, such as fluorine, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govmasterorganicchemistry.com

In the context of fluorinated phenols, the reactivity towards SNAr is influenced by the position of the fluorine atoms relative to the hydroxyl group. The strong inductive effect of the fluorine atoms makes the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. nih.gov For instance, the reaction of hexafluorobenzene (B1203771) with hydroxide (B78521) ions leads to the formation of pentafluorophenol (B44920). nist.gov This indicates that a fluorine atom can be displaced by a nucleophile in a highly fluorinated system.

The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate. libretexts.org The leaving group then departs, restoring the aromaticity of the ring. The stability of the Meisenheimer intermediate is a key factor in determining the reaction rate. nih.gov In fluorinated phenols, the electron-withdrawing fluorine atoms help to stabilize this intermediate, facilitating the substitution process. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution (EAS) on this compound is a complex process due to the competing electronic effects of the hydroxyl group and the fluorine atoms. The hydroxyl group is a strong activating group and an ortho-, para-director, meaning it increases the electron density at the ortho and para positions and directs incoming electrophiles to these sites. organicchemistrytutor.com Conversely, fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

In a tetrafluorinated system like this compound, the strong deactivating effect of the four fluorine atoms makes the ring significantly less reactive towards electrophiles compared to phenol. However, the activating effect of the hydroxyl group can still facilitate substitution under certain conditions. The regioselectivity of the reaction will be determined by the combined directing effects of the hydroxyl group and the fluorine atoms. The fluorine atom's conjugative electron-donating effect can activate its neighboring positions, potentially influencing the polymerization and crosslinking processes in reactions like those involving benzoxazines. mdpi.com

Oxidative Transformations and Metabolite Characterization (e.g., Conversion to Tetrafluorohydroquinone (B1294475) and Quinones)

The oxidation of fluorinated phenols can lead to the formation of corresponding hydroquinones and quinones. For instance, the cytochrome P450-mediated oxidation of pentafluorophenol has been shown to yield tetrafluorobenzoquinone as a primary product. nih.gov This suggests that a similar oxidative pathway may be possible for this compound, potentially leading to the formation of tetrafluorohydroquinone and subsequently tetrafluorobenzoquinone.

The metabolism of halogenated phenols often involves hydroxylation and subsequent oxidation. For example, pentachlorophenol (B1679276) is metabolized to tetrachloro-p-hydroquinone in mammals. nih.gov This hydroquinone (B1673460) metabolite can then be further conjugated. A similar metabolic fate could be anticipated for this compound. A method for the preparation of 2,3,5,6-tetrafluorohydroquinone involves the hydrolysis of the diazonium salt of 2,3,5,6-tetrafluoro-4-aminophenol. google.com

Furthermore, a metal-free and highly regioselective oxidative arylation of fluorophenols has been described, where the position of the fluorine leaving group dictates the structure of the resulting arylated quinone product. nih.govnih.gov This highlights the potential for oxidative transformations of fluorophenols to yield functionalized quinone derivatives.

| Starting Material | Oxidizing Agent/System | Major Product(s) |

|---|---|---|

| Pentafluorophenol | Cytochrome P450 | Tetrafluorobenzoquinone nih.gov |

| Fluorophenols | Hypervalent Iodine | Arylated Quinones nih.govnih.gov |

| 2,3,5,6-tetrafluoro-4-aminophenol | Diazotization followed by hydrolysis | 2,3,5,6-Tetrafluorohydroquinone google.com |

Sigmatropic Rearrangement Reactions (e.g.,chemicalbook.comresearchgate.net-Rearrangements)

Sigmatropic rearrangements, such as the Claisen rearrangement, are pericyclic reactions that involve the concerted reorganization of sigma and pi bonds. wikipedia.org The aromatic Claisen rearrangement of allyl aryl ethers has been a subject of study for over a century. acs.org In the context of fluorinated phenols, the presence of fluorine atoms on the aromatic ring can influence the rate and outcome of these rearrangements.

The Claisen rearrangement of fluorinated allyl vinyl ethers has been investigated, and it has been found that fluorine substitution on the vinylic fragment can greatly facilitate the rearrangement. thieme-connect.de For example, the rearrangement of 1,2-difluorovinyl ethers to α,α-difluoro acyl fluorides can occur at remarkably low temperatures. thieme-connect.de This suggests that an allyl ether derivative of this compound could potentially undergo a Claisen rearrangement to introduce an allyl group onto the aromatic ring. The enantioselective Claisen rearrangement of difluorovinyl allyl ethers has also been achieved using chiral Lewis acids. rsc.org

Directed Metalation and Regioselective Functionalization of Fluorophenols

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The DMG, which is often a heteroatom-containing functional group, coordinates to the lithium cation, directing the deprotonation to the adjacent position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

The hydroxyl group of a phenol can act as a DMG, although its acidic proton must first be removed. The resulting phenoxide is a powerful ortho-directing group. In the case of fluorophenols, the fluorine atoms can also act as moderate directing groups. organic-chemistry.org The regioselectivity of the metalation is therefore determined by the combined directing effects of the phenoxide and the fluorine substituents. For instance, treatment of 4-fluoro- (B1141089) and 4-chlorobenzoic acids with s-BuLi results in metalation primarily at the position adjacent to the carboxylate group. unblog.fr This demonstrates the ability to achieve regioselective functionalization in the presence of halogen substituents. The use of different lithium bases can sometimes lead to a reversal of regioselectivity. unblog.fr

| DMG Strength | Examples |

|---|---|

| Strong | -CONR2, -SO2NR2, -OCONR2organic-chemistry.org |

| Moderate | -OR, -NR2, -F, -Cl organic-chemistry.org |

| Weak | -CH2NR2, -Ph |

Information regarding this compound is not available in the search results.

Extensive searches for "this compound" did not yield specific information related to the requested topics of its organometallic intermediates, strategies for controlling site-selectivity in its functionalization, or its involvement in catalytic C-H activation and arylation reactions.

The search results consistently provided information for the more common isomer, 2,3,5,6-tetrafluorophenol (B1216870), which has a different molecular structure and, consequently, different chemical properties and reactivity. Due to the lack of specific data for this compound in the provided search results, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline.

Further investigation into the reactivity and mechanistic pathways of this compound would require access to specialized chemical research databases and literature that are not available through the current search tool. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic Characterization of 2,3,4,6 Tetrafluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For fluorinated molecules like 2,3,4,6-tetrafluorophenol, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F nuclei provide a comprehensive picture of the molecular framework and electronic environment.

A complete NMR analysis provides precise information on the connectivity and environment of each nucleus.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show two main signals: one for the hydroxyl proton (-OH) and one for the aromatic proton at position 5 (H-5). The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The aromatic H-5 is expected to be a complex multiplet due to coupling with the adjacent fluorine nuclei (F-4 and F-6) and potentially a longer-range coupling to F-2.

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the hydroxyl group (C-1) will be significantly deshielded. The other five carbons will show resonances influenced by the attached fluorine atoms, exhibiting characteristic C-F coupling constants. The magnitude of these couplings (¹JCF, ²JCF, etc.) provides valuable structural information.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov The spectrum of this compound would show four distinct resonances for the fluorine atoms at positions 2, 3, 4, and 6. The chemical shifts are sensitive to the electronic environment, and the signals will appear as complex multiplets due to extensive F-F and H-F spin-spin coupling. nih.gov Analysis of these coupling patterns is crucial for unambiguous assignment of each fluorine signal.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| ¹H (H-5) | 6.5 - 7.5 | ddd (doublet of doublet of doublets) | ³J(H,F-4), ³J(H,F-6), ⁵J(H,F-2) |

| ¹H (-OH) | Variable (4 - 8) | Broad singlet | Dependent on H-bonding |

| ¹⁹F (F-2) | -130 to -150 | m (multiplet) | F-3, F-4, F-6, H-5 |

| ¹⁹F (F-3) | -150 to -170 | m (multiplet) | F-2, F-4 |

| ¹⁹F (F-4) | -140 to -160 | m (multiplet) | F-2, F-3, H-5 |

Note: Predicted values are based on general principles and data for similar fluorinated aromatic compounds. Actual experimental values may vary.

The acidity (pKa) of phenols is strongly influenced by the presence of electron-withdrawing substituents like fluorine. The four fluorine atoms on this compound are expected to significantly increase its acidity compared to phenol (B47542).

¹⁹F NMR is a sensitive probe for studying ionization equilibria. The chemical shift of a fluorine nucleus is highly dependent on the electronic environment of the aromatic ring. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide ion introduces a significant amount of negative charge into the ring, causing a substantial change in the chemical shifts of the nearby fluorine atoms. By monitoring the ¹⁹F chemical shifts as a function of pH, the pKa of the compound can be accurately determined. This technique is powerful for tracking reactions and ionization states in various fluorinated molecules.

NMR spectroscopy is a primary method for investigating both intermolecular and intramolecular hydrogen bonds. modgraph.co.uk

Intermolecular Hydrogen Bonding: The chemical shift of the hydroxyl proton is highly sensitive to concentration and the hydrogen-bonding capability of the solvent. modgraph.co.uk In non-hydrogen bonding solvents like CDCl₃, increasing the concentration of the phenol leads to greater self-association via hydrogen bonding, which typically causes a downfield shift (higher ppm value) of the -OH resonance.

Intramolecular Hydrogen Bonding: In this compound, there is a possibility of an intramolecular hydrogen bond forming between the hydroxyl proton and the adjacent fluorine atom at the 6-position (O-H···F-C6). The presence of such a bond can be investigated by:

Temperature Dependence Studies: The chemical shift of a proton involved in hydrogen bonding often shows a marked dependence on temperature.

Solvent Titration: Comparing the -OH chemical shift in a non-polar solvent (like CCl₄) versus a hydrogen-bond accepting solvent (like DMSO-d₆) can reveal the strength of the intramolecular interaction. A strong intramolecular bond will be less affected by the solvent change. modgraph.co.uk

Through-Space Coupling: In some cases, a scalar coupling (ⁿJHF) can be observed through the hydrogen bond, providing direct evidence of its existence. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

For this compound, the spectra would be characterized by several key vibrational modes. The O-H stretching vibration is expected to appear as a broad band in the 3200-3500 cm⁻¹ region in the IR spectrum due to hydrogen bonding. orgchemboulder.com If a significant intramolecular hydrogen bond exists, this band may be sharper and shifted to a lower frequency. Other important vibrations include the C-O stretching, aromatic C=C stretching, and in-plane and out-of-plane C-H bending. The spectra will also be dominated by strong absorptions corresponding to C-F stretching modes, typically found in the 1100-1350 cm⁻¹ region.

Table 2: Typical Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|

| O–H stretch (H-bonded) | 3200 - 3500 | IR | Strong, Broad |

| C–H stretch (aromatic) | 3000 - 3100 | IR, Raman | Medium |

| C=C stretch (aromatic ring) | 1400 - 1600 | IR, Raman | Medium-Strong |

| C–F stretch | 1100 - 1350 | IR | Strong |

| C–O stretch | 1180 - 1260 | IR | Strong |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molar mass ≈ 166.07 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 166.

The fragmentation pattern provides insight into the molecule's structure. Common fragmentation pathways for phenols involve the loss of neutral molecules or radicals. Expected fragmentation includes:

Loss of CO: A common fragmentation for phenols is the elimination of carbon monoxide, which would lead to a fragment ion at m/z 138.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule is another plausible pathway, resulting in a peak at m/z 146.

Loss of a Formyl Radical (CHO): This would produce a peak at m/z 137.

Analysis of these fragmentation patterns helps to confirm the elemental composition and structural features of the molecule. uni-saarland.delibretexts.org

Microwave Spectroscopy for Rotational Constants and Molecular Conformation Studies

Microwave spectroscopy is a high-resolution technique used to study molecules in the gas phase. wikipedia.org It measures the transition energies between quantized rotational levels. From the microwave spectrum, highly precise rotational constants (A, B, and C) can be determined. tanta.edu.eg These constants are inversely related to the molecule's moments of inertia and thus provide definitive information about the molecular geometry, including bond lengths and angles, with very high accuracy.

Computational Chemistry and Theoretical Investigations of 2,3,4,6 Tetrafluorophenol

Theoretical Studies of Intermolecular and Intramolecular Interactions of 2,3,4,6-Tetrafluorophenol

Computational chemistry provides powerful tools to investigate the nuanced world of molecular interactions within this compound. Theoretical studies allow for a detailed examination of the subtle forces that dictate the molecule's structure, stability, and reactivity. These investigations focus on both intramolecular interactions, such as hydrogen bonds within a single molecule, and intermolecular forces that govern how molecules interact with each other.

Hydrogen Bonding Characteristics Involving Fluorine (F···H Interactions)

The presence of a hydroxyl group and multiple fluorine atoms on the aromatic ring of this compound creates the potential for various intramolecular hydrogen bonds, particularly those involving fluorine (F···H). The most probable interaction is the O-H···F bond between the hydroxyl hydrogen and the fluorine atom at the C2 position.

Theoretical and spectroscopic investigations into simpler halophenols, such as 2-fluorophenol, have concluded that the intramolecular O-H···F hydrogen bond is either very weak or practically non-existent. rsc.org This is often attributed to the high electronegativity of fluorine, which makes it a poor hydrogen bond acceptor compared to oxygen or nitrogen, and the geometric constraints of the benzene (B151609) ring.

Despite the inherent weakness, computational methods can be employed to characterize these subtle interactions. The Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM, is a key theoretical tool for this purpose. nih.govnih.gov AIM analysis examines the topology of the electron density (ρ(r)) to identify bond critical points (BCPs) between atoms. The presence of a BCP between the hydroxyl hydrogen and an ortho-fluorine atom would be an indicator of an interaction. The properties at this BCP, such as the electron density and its Laplacian (∇²ρ(r)), provide quantitative measures of the bond's nature and strength. mdpi.com For weak, closed-shell interactions like hydrogen bonds, one would expect a low electron density and a positive Laplacian value at the BCP. mdpi.com

The strength of these F···H interactions can be estimated computationally by comparing the energies of different conformers. For instance, the energy of a conformer where the hydroxyl group is oriented towards the fluorine atom (syn-conformer) can be compared to one where it is oriented away (anti-conformer). The energy difference provides an approximation of the interaction strength, though it also includes other steric and electronic effects.

| Interaction Type | Computational Method | Key Parameters | Expected Finding for Weak Interaction |

|---|---|---|---|

| O-H···F | AIM (QTAIM) | Electron Density (ρ(r)) at BCP | Low value (e.g., ≈ 10⁻² a.u.) |

| O-H···F | AIM (QTAIM) | Laplacian of Electron Density (∇²ρ(r)) at BCP | Positive value |

| O-H···F / C-H···F | Conformational Analysis (DFT, MP2) | Energy Difference (ΔE) between conformers | Small energy stabilization |

| O-H···F / C-H···F | NBO Analysis | Second-Order Perturbation Energy (E(2)) | Small stabilization energy |

Examination of Fluorine Atom Influence on Aromaticity and Electron Distribution

The substitution of four hydrogen atoms with highly electronegative fluorine atoms significantly alters the electronic landscape of the phenol (B47542) ring in this compound. This influence manifests in changes to the molecule's aromaticity and the distribution of electron density.

Electron Distribution: Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules in a way that aligns with classical Lewis structures. uni-muenchen.deresearchgate.net NBO analysis for this compound would reveal the strong inductive effect (-I) of the fluorine atoms. This effect involves the withdrawal of electron density from the carbon atoms of the benzene ring through the C-F sigma bonds.

NBO calculations provide natural population analysis (NPA), which assigns partial charges to each atom. uni-muenchen.de In this compound, the fluorine atoms would exhibit significant negative partial charges, while the carbon atoms bonded to them would carry corresponding positive partial charges. This charge polarization extends to the phenolic group, influencing the acidity of the hydroxyl proton. Furthermore, NBO analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the aromatic ring (n → π*), and assess how this is affected by the electron-withdrawing fluorine atoms. wisc.eduyoutube.com

Aromaticity: Aromaticity is a key concept related to the stability and reactivity of cyclic, conjugated systems. The influence of substituents on aromaticity can be quantified using several computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or anti-aromatic character. Studies on other fluorinated benzenes have shown that fluorine substitution tends to decrease the HOMA value, indicating a reduction in aromaticity. nih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding computed at the center of the ring (NICS(0)) or above the ring plane (e.g., NICS(1)). Aromatic compounds exhibit large negative NICS values (diatropic ring current), while anti-aromatic compounds have large positive values (paratropic ring current). Research on fluorinated benzenes has demonstrated that increasing fluorination leads to less negative NICS values, which points to a decrease in π-electron delocalization and thus reduced aromaticity. researchgate.netresearchgate.netacs.org

The consensus from theoretical studies is that the strong electron-withdrawing nature of fluorine atoms decreases the π-electron density of the benzene ring, thereby reducing its aromatic character. researchgate.net

| Index | Basis of Calculation | Indication of Aromaticity | Expected Effect of Fluorine Substitution |

|---|---|---|---|

| HOMA | Bond Lengths | Value approaches 1 | Decrease in HOMA value |

| NICS(0) / NICS(1) | Magnetic Shielding | Large negative value | Value becomes less negative |

Computational Prediction and Validation of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to corresponding molecular motions or electronic transitions. longdom.org

The standard procedure involves first optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following geometry optimization, the vibrational frequencies are calculated. The raw calculated frequencies are typically higher than the experimental values due to the harmonic approximation used in the calculation and basis set limitations. Therefore, they are often scaled by an empirical factor to achieve better agreement with experimental data. nih.govnih.gov

Numerous studies on related substituted phenols have demonstrated the high accuracy of this approach. For instance, the calculated FT-IR and FT-Raman spectra for 2,3-difluorophenol (B1222669) and 2-nitrophenol (B165410) show excellent correlation with experimental spectra, allowing for a complete and reliable assignment of the vibrational modes. longdom.orgnih.gov

The table below illustrates a typical comparison between experimental and DFT-calculated vibrational frequencies for a related molecule, 2,3-difluorophenol, showcasing the level of agreement that can be expected for this compound.

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|

| O-H stretch | 3585 | - | 3591 |

| C-H stretch | 3085 | 3087 | 3088 |

| C-C stretch | 1610 | 1612 | 1611 |

| C-C stretch | 1505 | 1507 | 1506 |

| C-O-H in-plane bend | 1340 | - | 1345 |

| C-F stretch | 1285 | 1287 | 1286 |

| Ring breathing | 800 | 802 | 801 |

Data adapted from studies on similar fluorophenols for illustrative purposes. nih.gov

In addition to vibrational spectra, computational methods can also predict other spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F), which can then be compared to experimental values to aid in structural elucidation. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Visible absorption spectrum of the molecule.

The validation of these computationally predicted parameters against experimental data provides a powerful synergy. Theoretical calculations can confirm experimental assignments, while experimental results serve as a benchmark for the accuracy of computational methods.

Applications of 2,3,4,6 Tetrafluorophenol in Advanced Organic Synthesis and Chemical Biology

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The highly fluorinated structure of 2,3,4,6-tetrafluorophenol makes it a valuable intermediate in the synthesis of complex organic molecules. The fluorine atoms significantly influence the acidity of the hydroxyl group and the reactivity of the aromatic ring, allowing for selective chemical modifications. This has been exploited in the preparation of a range of intricate molecular architectures.

For instance, its derivatives have been utilized in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. While specific examples of its direct use in the total synthesis of complex natural products are not extensively detailed in the provided search results, the general utility of fluorinated phenols as building blocks is well-established in synthetic organic chemistry. The strategic placement of fluorine atoms can direct reaction pathways and enable transformations that would be challenging with non-fluorinated analogues.

Derivatization and Activation Reagent in Peptide and Bioconjugate Chemistry

One of the most significant applications of this compound lies in its role as a derivatization and activation reagent, particularly in the fields of peptide synthesis and bioconjugation.

This compound is widely used to prepare activated esters, known as tetrafluorophenyl (TFP) esters. These esters are highly reactive towards nucleophiles, such as primary amines, making them excellent reagents for amide bond formation. The electron-withdrawing nature of the fluorine atoms makes the tetrafluorophenoxy group a good leaving group, facilitating the acylation reaction.

TFP esters are analogous to the more commonly known pentafluorophenyl (PFP) esters and share similar high reactivity and stability during storage. nih.gov They have been successfully employed in solid-phase peptide synthesis. rsc.org The use of preformed activated esters like TFP esters offers the advantage of rapid coupling reactions and minimizes side reactions by avoiding direct contact of the growing peptide chain with the activating reagent. nih.gov

A sulfonated derivative, 4-sulfo-2,3,5,6-tetrafluorophenol (STP), can be used to create water-soluble activated esters. thermofisher.com These STP esters are often easier to purify and more stable than their N-hydroxysulfosuccinimide (NHSS) ester counterparts. thermofisher.com

Table 1: Comparison of Activated Esters in Peptide Synthesis

| Activated Ester | Key Features | References |

| Tetrafluorophenyl (TFP) Esters | High reactivity, good stability, used in solid-phase peptide synthesis. | nih.govrsc.org |

| Pentafluorophenyl (PFP) Esters | Widely used, high reactivity, analogous to TFP esters. | nih.govnih.gov |

| 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) Esters | Water-soluble, easier to purify, more stable than NHSS esters. | thermofisher.com |

The high reactivity of TFP esters with primary amines makes them ideal for amine derivatization and protein conjugation. thermofisher.com This reaction is fundamental to bioconjugation, where biomolecules like proteins are labeled with probes, drugs, or other functional moieties. The reaction of a TFP ester with a primary amine on a protein, such as the epsilon-amino group of a lysine (B10760008) residue, results in the formation of a stable amide bond.

This method is widely used for preparing bioconjugates for various applications, including diagnostics and therapeutics. The efficiency and specificity of the reaction under mild conditions are crucial for preserving the structure and function of the protein.

This compound derivatives are also employed in the synthesis of functional probes and cross-linking agents. For example, the succinimidyl ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid is a photoreactive crosslinking reagent. thermofisher.com These reagents are invaluable for studying molecular interactions within biological systems. Upon photoactivation, typically with UV light, they form highly reactive intermediates that can form covalent bonds with nearby molecules, thus "capturing" interaction partners. thermofisher.com

These photoactivatable probes can be used to map protein-protein interactions, identify ligand binding sites, and study the organization of biomolecular complexes in living cells. thermofisher.com

Radiochemistry and Radiolabeling Applications (e.g., in 18F-Radiopharmaceutical Synthesis)

The field of radiochemistry, particularly for Positron Emission Tomography (PET) imaging, has significantly benefited from the use of this compound derivatives. PET is a powerful molecular imaging technique that relies on the detection of radiopharmaceuticals labeled with positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being one of the most widely used radionuclides due to its favorable properties. springernature.comfrontiersin.org

2,3,4,6-Tetrafluorophenyl esters are used as prosthetic groups for the ¹⁸F-labeling of peptides and other biomolecules. nih.gov A common strategy involves the synthesis of an ¹⁸F-labeled prosthetic group, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP), which is then conjugated to the biomolecule of interest. nih.gov This two-step approach is often necessary because direct ¹⁸F-fluorination of sensitive biomolecules can be challenging due to harsh reaction conditions. springernature.com

The use of TFP esters in this context provides an efficient and robust method for the preparation of ¹⁸F-labeled radiotracers for PET imaging, enabling the non-invasive study of biological processes in vivo. nih.gov

Table 2: Examples of ¹⁸F-Prosthetic Groups Utilizing Tetrafluorophenyl Esters

| Prosthetic Group | Application | References |

| 6-[¹⁸F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP) | Peptide radiolabeling for PET imaging. | nih.gov |

| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Amine-reactive prosthetic group for peptide labeling. | nih.gov |

Applications in Analytical Chemistry as a Reagent

In the field of analytical chemistry, 2,3,5,6-tetrafluorophenol (B1216870) is employed as a reagent that aids in the detection and quantification of other compounds. chemimpex.com Its distinct reactivity and spectroscopic properties can be leveraged in various analytical techniques. For instance, it can be used as a derivatizing agent to improve the chromatographic separation and detection of certain analytes. The presence of the fluorine atoms can also be advantageous in techniques such as ¹⁹F NMR spectroscopy and mass spectrometry, providing a unique signature for identification and quantification.

Role in Advanced Materials for Electronics (e.g., Semiconductors, Insulating Layers)

The unique properties of 2,3,5,6-tetrafluorophenol also lend themselves to applications in the development of advanced materials for the electronics industry. chemimpex.com It is utilized in the creation of materials for semiconductors and insulating layers. chemimpex.com The high thermal stability and chemical resistance conferred by the fluorinated ring are desirable characteristics for materials used in electronic components. chemimpex.com These materials are often incorporated into fluorinated polymers, which are known for their high-performance applications. chemimpex.com

Below is a table summarizing the key applications of 2,3,5,6-Tetrafluorophenol discussed:

| Field of Application | Specific Use |

| Advanced Organic Synthesis | Intermediate for radioiodinated phenylalanine derivatives in peptide synthesis |

| Advanced Organic Synthesis | Preparation of technetium-99m labeled antibodies |

| Chemical Biology | Building block for pharmaceuticals and agrochemicals |

| Analytical Chemistry | Reagent for detection and quantification of compounds |

| Advanced Materials for Electronics | Development of materials for semiconductors and insulating layers |

| Advanced Materials for Electronics | Component in the production of high-performance fluorinated polymers |

Structure Activity Relationship Sar Studies Pertaining to Fluorophenols

Methodological Frameworks for SAR Analysis of Fluorinated Organic Compounds

The primary methodological framework for conducting SAR analysis, particularly for large sets of compounds like fluorinated organics, is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are mathematical representations that correlate the structural or property descriptors of a series of compounds with their biological activity youtube.commdpi.com. These predictive models are widely used to fill data gaps for chemicals where experimental data is limited, thereby reducing the need for extensive animal testing researchgate.net.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A crucial first step is the compilation of a dataset of compounds with known biological activities.

Descriptor Calculation: A wide range of molecular descriptors are then calculated for each compound. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.

Variable Selection: Statistical methods are employed to select the most relevant descriptors that have the strongest correlation with the biological activity.

Model Development: A mathematical model is then constructed using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed through internal and external validation techniques youtube.com.

A critical aspect of QSAR modeling is defining the Applicability Domain (AD) . The AD specifies the chemical space in which the model can make reliable predictions. This ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set researchgate.net. For fluorinated compounds, specific descriptors that account for the unique properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, are often incorporated into the models.

Impact of Fluorination Pattern on Chemical Reactivity and Biological Interactions

The introduction of fluorine atoms into the phenol (B47542) ring dramatically alters its physicochemical properties, which in turn affects its chemical reactivity and biological interactions. The position and number of fluorine substituents are critical in determining the extent of these changes.

Acidity (pKa): Fluorine is a highly electronegative atom, and its presence on the phenol ring has a strong electron-withdrawing effect. This effect stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the phenol. The magnitude of this effect is dependent on the position of the fluorine atom relative to the hydroxyl group. For instance, fluorination generally leads to a decrease in the pKa of phenols, making them more acidic.

Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor. The presence of fluorine on the phenol ring can influence the hydrogen-bonding capabilities of the hydroxyl group. While the fluorine itself is a poor acceptor, its strong electron-withdrawing effect can increase the hydrogen bond donating strength of the phenolic proton. This enhanced hydrogen bond donating ability can lead to stronger interactions with biological targets such as enzymes and receptors.

Biological Activity: The altered physicochemical properties of fluorinated phenols directly impact their biological activity. For example, the increased acidity can affect the ionization state of the molecule at physiological pH, which is crucial for its interaction with biological targets. Increased lipophilicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The modified hydrogen bonding capabilities can lead to altered binding affinities for proteins. In some cases, fluorination can block metabolic pathways, leading to increased bioavailability and duration of action.

A study on the anthelmintic activity of a series of 4-fluoro-2-alkylphenols demonstrated the importance of the fluorine substituent in conferring biological activity. The specific fluorination pattern in 2,3,4,6-Tetrafluorophenol, with fluorine atoms flanking the hydroxyl group and in the para position, creates a unique electronic and steric environment that dictates its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of Phenol and Selected Fluorophenols

| Compound | pKa | logP |

| Phenol | 9.95 | 1.46 |

| 2-Fluorophenol | 8.81 | 1.33 |

| 4-Fluorophenol | 9.81 | 1.49 |

| This compound | ~7.5 | ~2.5 |

Note: The pKa and logP values are approximate and can vary depending on the experimental or computational method used.

Case Studies of SAR in Related Fluorinated Chemical Classes (e.g., Chromone (B188151) Derivatives, Fluoroquinolones)

To understand the SAR of fluorophenols, it is instructive to examine SAR studies of other fluorinated chemical classes where the impact of fluorine substitution has been extensively investigated.

Fluoroquinolones: The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. The SAR of fluoroquinolones is well-established, and the presence of a fluorine atom at the C-6 position is a hallmark of this class. This fluorine substituent is crucial for their potent antibacterial activity, as it enhances the inhibition of bacterial DNA gyrase and topoisomerase IV. The fluorine atom at C-6 is thought to improve the binding of the drug to the enzyme-DNA complex. Furthermore, substitutions at other positions of the quinolone ring, often involving fluorine, have been systematically varied to modulate the antibacterial spectrum, pharmacokinetic properties, and safety profile of these drugs. For instance, the addition of a second fluorine atom at the C-8 position can further enhance activity against certain pathogens.

Chromone Derivatives: Chromones are a class of heterocyclic compounds with a wide range of biological activities. SAR studies on fluorinated chromone derivatives have revealed the importance of the position of fluorine substitution on their activity. For example, in a study of chromone derivatives as inhibitors of superoxide (B77818) anion generation in human neutrophils, it was found that a fluorine atom at the meta-position of a phenyl ring substituent greatly impacted the anti-inflammatory activity. The compound 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one was identified as a potent inhibitor, demonstrating the successful application of bioisosteric replacement of a hydroxyl group with a thiophenol and the specific placement of a fluorine atom to enhance biological effect mdpi.com.

Integration of Computational Methods for SAR Elucidation and Prediction

Computational methods are increasingly integrated into SAR studies to elucidate the underlying mechanisms of action and to predict the activity of novel compounds. These in silico approaches can significantly accelerate the drug discovery and development process.

Molecular Modeling: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to visualize and analyze the interactions between a fluorinated ligand and its biological target at the atomic level. These methods can help to explain the observed SAR by identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are influenced by the fluorine substituents. For example, docking studies can predict the preferred binding mode of different fluorophenol isomers within a protein active site, providing insights into why one isomer is more active than another.

QSAR Modeling: As discussed in section 7.1, QSAR is a powerful computational tool for developing predictive models of biological activity. For fluorinated compounds, specific quantum chemical descriptors that capture the electronic effects of fluorine can be incorporated into QSAR models to improve their predictive accuracy. These models can then be used to virtually screen large libraries of fluorinated compounds and prioritize them for synthesis and biological testing.

Machine Learning and Deep Learning: More recently, machine learning and deep learning algorithms have been applied to SAR analysis. These advanced computational methods can learn complex, non-linear relationships between chemical structure and biological activity from large datasets. For fluorinated compounds, deep learning models can be trained to recognize the subtle effects of different fluorination patterns on activity, even when these effects are not immediately obvious from traditional SAR analysis. For instance, a deep learning model called F-CPI has been developed specifically to predict the effect of introducing fluorine on drug activity, achieving high accuracy.

The integration of these computational methods provides a powerful toolkit for understanding and predicting the SAR of fluorinated compounds like this compound. By combining experimental data with in silico predictions, researchers can more efficiently design and optimize new fluorinated molecules with desired biological activities.

Environmental Fate and Biotransformation of Polyfluorinated Phenols

Mechanisms of Degradation (e.g., Defluorination, Hydroxylation Pathways)

The degradation of halogenated phenols in the environment is primarily driven by microbial activity, which can lead to the cleavage of the carbon-halogen bond and the subsequent breakdown of the aromatic ring. Key mechanisms involved in the degradation of compounds like 2,3,4,6-tetrafluorophenol are expected to include defluorination and hydroxylation.

Defluorination is the critical initial step in the detoxification and mineralization of organofluorine compounds. This process can occur through various enzymatic reactions, including oxidative, hydrolytic, or reductive mechanisms. In the case of fluorophenols, oxidative attack is a common pathway, often initiated by monooxygenase or dioxygenase enzymes. These enzymes can introduce hydroxyl groups onto the aromatic ring, which can destabilize the carbon-fluorine bonds and facilitate the removal of fluoride (B91410) ions. For instance, the biodegradation of other fluorinated aromatic compounds has been shown to proceed via initial hydroxylation, leading to the formation of fluorinated catechols, which are then susceptible to ring cleavage and subsequent defluorination.

Hydroxylation Pathways are central to the aerobic degradation of aromatic compounds. Phenol (B47542) hydroxylases, a type of monooxygenase, are known to catalyze the ortho-hydroxylation of phenols to form catechols. researchgate.net In the context of this compound, a similar enzymatic attack would likely produce a tetrafluorinated catechol derivative. This hydroxylation not only prepares the molecule for ring cleavage but can also promote defluorination. Studies on other fluorinated phenols have demonstrated that the initial hydroxylation is a crucial activation step for the subsequent removal of fluorine atoms. researchgate.net Following hydroxylation, dioxygenase enzymes can cleave the aromatic ring, leading to the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways.

While direct evidence for the specific degradation pathway of this compound is scarce, the degradation of its chlorinated counterpart, 2,3,4,6-tetrachlorophenol (B30399), has been shown to result in complete mineralization with the release of chloride ions, indicating the breakdown of the aromatic ring and removal of all halogen substituents. researchgate.net It is plausible that this compound undergoes a similar series of reactions involving initial hydroxylation followed by defluorination and ring cleavage.

Biotransformation Studies by Microorganisms (e.g., Pseudomonas sp.)

Various microorganisms have demonstrated the ability to degrade halogenated phenols. Bacteria from the genus Pseudomonas are particularly well-known for their metabolic versatility and their capacity to degrade a wide range of xenobiotic compounds, including chlorinated phenols.

Studies on the degradation of 2,3,4,6-tetrachlorophenol have identified several bacterial strains capable of its mineralization. These include species of Sphingomonas, Herbaspirillum, Nocardioides, and Pseudomonas. researchgate.net One study isolated a strain of Pseudomonas sp. (CL7) from the sludge of a pulp and paper mill that was capable of utilizing 2,3,4,6-tetrachlorophenol as its sole source of carbon and energy. researchgate.net This bacterium demonstrated the ability to mineralize high concentrations of the compound, as evidenced by the stoichiometric release of chloride ions and an increase in biomass. researchgate.net

Given the metabolic capabilities of Pseudomonas species towards chlorinated phenols, it is highly probable that certain strains could also degrade this compound. The enzymatic machinery responsible for the degradation of chlorinated aromatics, such as monooxygenases and dioxygenases, can often act on a range of halogenated substrates. Therefore, it is expected that Pseudomonas sp. and other bacteria isolated from contaminated environments would be capable of initiating the degradation of this compound through similar oxidative pathways.

The degradation of 2,4,6-trichlorophenol (B30397) has also been studied in Pseudomonas pickettii, where the ability to dechlorinate was induced by the presence of other chlorophenols, including 2,3,4,6-tetrachlorophenol. mdpi.com This suggests that the enzymatic systems involved are adaptable to different halogenated phenols.

Interactive Data Table: Bacterial Strains Involved in the Degradation of 2,3,4,6-Tetrachlorophenol

| Bacterial Genus | Strain(s) | Source of Isolation | Degradation Capability | Reference |

| Sphingomonas | MT1, K74 | Full-scale bioreactor, Contaminated groundwater | Mineralization as sole carbon and energy source | researchgate.net |

| Herbaspirillum | K1 | Contaminated groundwater | Enhanced degradation with co-substrates | researchgate.net |

| Nocardioides | K44 | Contaminated groundwater | Mineralization as sole carbon and energy source | researchgate.net |

| Pseudomonas | CL7 | Pulp and paper mill sludge | Mineralization as sole carbon and energy source at high concentrations | researchgate.net |

Methodologies for Assessing Environmental Persistence and Impact

Assessing the environmental persistence and impact of a chemical like this compound involves a combination of laboratory studies and modeling approaches. These methodologies aim to determine the compound's stability in various environmental compartments and its potential for biotransformation.

Biodegradation Studies are fundamental for evaluating environmental persistence. Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often employed. These tests typically involve incubating the chemical with a microbial inoculum from sources like activated sludge, soil, or surface water and monitoring its disappearance over time. For more detailed analysis, studies can be designed to identify degradation products and elucidate the metabolic pathway. nih.gov

Analytical Techniques are crucial for monitoring the fate of the parent compound and identifying its transformation products. High-performance liquid chromatography (HPLC) is a common technique for separating and quantifying the parent compound and its metabolites. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also widely used for the identification of volatile and semi-volatile degradation products. nih.gov For fluorinated compounds, ion chromatography can be used to measure the release of fluoride ions, providing direct evidence of defluorination. nih.gov

Risk Assessment integrates data on environmental fate and ecotoxicity to evaluate the potential for adverse effects on ecosystems. This involves comparing predicted or measured environmental concentrations with toxicity data for relevant aquatic and terrestrial organisms. A comprehensive understanding of the compound's degradation pathways is essential for a thorough risk assessment, as transformation products may have different toxicity profiles than the parent compound. researchgate.net

Concluding Remarks and Future Research Perspectives

Summary of Current Advancements in Synthesis and Characterization

Current advancements in the synthesis and characterization of tetrafluorophenols are almost exclusively documented for the 2,3,5,6-isomer. Methods for its synthesis are well-established and include processes such as the decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is derived from 2,3,4,5,6-pentafluorobenzoic acid google.com. Another described method involves the reaction of pentafluorobenzoic acid with sodium acetate (B1210297) in N,N-dimethyl-formamide followed by acidification chemicalbook.com.

Characterization of 2,3,5,6-Tetrafluorophenol (B1216870) is thoroughly documented, with extensive data available from various spectroscopic and analytical techniques. These include ¹H NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, which have been used to confirm its structure and purity sigmaaldrich.comusgs.govnih.gov. Its physical properties, such as melting point (37-39 °C) and boiling point (140 °C), are also well-documented sigmaaldrich.com.

In stark contrast, specific, verifiable synthetic routes and corresponding characterization data for 2,3,4,6-Tetrafluorophenol are not present in the surveyed literature. This represents a significant knowledge gap.

Elucidated Mechanistic Insights and Opportunities for Reactivity Control

Mechanistic studies involving tetrafluorophenols have provided insights into their chemical behavior, again, primarily focusing on the 2,3,5,6-isomer. For example, it has been used as a model compound in studies of the oxidative dehalogenation by Cytochrome P450 enzymes sigmaaldrich.com. The reactivity of its hydroxyl group and the influence of the fluorine atoms on the aromatic ring are key to its utility as an intermediate in peptide synthesis and for labeling antibodies sigmaaldrich.com.

The control of its reactivity is crucial for these applications. However, without dedicated studies on the 2,3,4,6-isomer, it is impossible to extrapolate these mechanistic insights. The different positioning of the fluorine atoms in this compound would lead to a different electronic distribution and steric environment around the hydroxyl group and the aromatic ring. This would undoubtedly alter its reactivity in nucleophilic substitution, electrophilic attack, and enzymatic reactions. Understanding these differences is a primary opportunity for future mechanistic investigations.

Emerging Applications and Unexplored Areas in Chemical and Biological Sciences

The applications for 2,3,5,6-Tetrafluorophenol are diverse, leveraging its unique chemical properties. It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance fluorinated polymers chemimpex.com. It is also used in analytical chemistry and in the development of materials for the electronics industry chemimpex.com. Spectroscopic investigations have also explored its use as a pH-sensitive probe in liposomal systems rsc.org.

For this compound, such applications remain entirely unexplored. The unique substitution pattern could offer novel properties. For instance, its potential as a monomer for new polymers, as a precursor for biologically active molecules, or as a specialized solvent or reagent has not been investigated. These represent completely open avenues for research in both chemical and biological sciences. The potential for this isomer to exhibit unique biological activities or to serve as a specific type of chemical sensor is a particularly intriguing, yet wholly unexplored, area.

Identified Challenges and Strategic Directions for Future Research Frontiers in this compound Chemistry

The foremost challenge identified is the lack of a reported, reliable, and scalable synthetic pathway to produce this compound. This is the critical barrier that prevents any further investigation into its properties and potential applications.

Strategic directions for future research must therefore begin with the fundamentals:

Development of Synthetic Routes: The primary focus should be on establishing efficient and selective methods for the synthesis of this compound. This could involve novel approaches to the selective fluorination of phenol (B47542) precursors or the functionalization of other polysubstituted benzene (B151609) derivatives.

Comprehensive Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques (NMR, MS, IR, X-ray crystallography) to establish a definitive set of reference data. A comparative analysis of its physicochemical properties (e.g., pKa, redox potential) against other tetrafluorophenol isomers would be highly valuable.

Exploration of Reactivity: Systematic studies of its reactivity are needed. This includes investigating its behavior in key organic reactions and exploring its potential as a ligand in organometallic chemistry or as a catalyst.

Screening for Applications: With a foundational understanding of its properties, screening for potential applications in materials science, medicinal chemistry, and agrochemistry could be initiated.

Q & A

Q. How can researchers resolve discrepancies in reported pKa values for fluorophenols?

- Strategy : Standardize measurement conditions (solvent, ionic strength) and validate against CRC Handbook or IUPAC data. Use linear free-energy relationships (LFERs) to correlate substituent effects with acidity. For example, apply Hammett σ constants to predict pKa trends .

- Example : Discrepancies for 2,3,5,6-tetrafluorophenol were resolved by correcting for statistical factors in polyprotic systems .

Q. Tables for Key Comparisons

| Property | This compound | Phenol |

|---|---|---|

| pKa (experimental) | ~6–7 | ~10 |

| Reactivity in SNAr | High (fluorine activation) | Low |

| O-H Stretching (IR) | ~3200 cm<sup>-1</sup> | ~3300 cm<sup>-1</sup> |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.